molecular formula C11H13ClN2O B14225552 1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one CAS No. 828266-05-3

1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one

Cat. No.: B14225552
CAS No.: 828266-05-3
M. Wt: 224.68 g/mol
InChI Key: UVPCMAPULITPKN-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 3-position and a piperidin-4-one moiety with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one typically involves the reaction of 3-chloro-2-hydrazinopyridine with appropriate reagents under controlled conditions. One common method includes the following steps:

    Starting Material: 3-chloro-2-hydrazinopyridine.

    Reagents: Dimethyl butynedioate or diethyl butynedioate.

    Reaction Conditions: The reaction is carried out under alkaline conditions, typically using sodium methoxide in toluene as the solvent.

Industrial Production Methods

For industrial-scale production, the process may involve optimization of reaction conditions to enhance yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets. For instance, in agrochemical applications, it may act on insect ryanodine receptors, leading to the release of calcium ions and subsequent insect paralysis and death . In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a piperidin-4-one moiety makes it a versatile intermediate for synthesizing various bioactive compounds.

Properties

CAS No.

828266-05-3

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)-3-methylpiperidin-4-one

InChI

InChI=1S/C11H13ClN2O/c1-8-7-14(6-4-10(8)15)11-9(12)3-2-5-13-11/h2-3,5,8H,4,6-7H2,1H3

InChI Key

UVPCMAPULITPKN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1=O)C2=C(C=CC=N2)Cl

Origin of Product

United States

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